molecular formula C16H23BO4 B1420513 Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1150271-63-8

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1420513
CAS No.: 1150271-63-8
M. Wt: 290.2 g/mol
InChI Key: RNSMBQXQPVWMCE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C16H23BO4 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(Ethoxycarbonyl)-5-methylphenylboronic acid, pinacol ester, is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon–carbon bond formation reactions like the Suzuki–Miyaura reaction .

Mode of Action

The compound’s mode of action involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Furthermore, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is a key biochemical pathway involving this compound. The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of other reactants. As mentioned, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the presence of a palladium catalyst is necessary for the borylation at the benzylic C-H bond of alkylbenzenes .

Biological Activity

Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1150271-63-8) is a boronic ester that has gained attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as an important intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C₁₆H₂₃BO₄
  • Molecular Weight : 290.16 g/mol
  • Structure : The presence of the dioxaborolane moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be primarily attributed to its role as a boronic ester. Boronic esters are known to interact with various biological molecules, including enzymes and receptors. The mechanism involves:

  • Transmetalation : The boron atom can form transient complexes with metals (e.g., palladium), facilitating the transfer of functional groups.
  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function.

Anticancer Potential

Recent studies have indicated that boronic esters exhibit promising anticancer activities. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A notable example includes targeting PfCLK3 in malaria research where covalent inhibitors derived from boronic acids showed potential as therapeutic agents .

Enzyme Inhibition

Boronic esters are known to act as enzyme inhibitors by mimicking the transition state of substrates. Research has demonstrated that certain derivatives can inhibit proteasome activity or other critical pathways involved in cell cycle regulation .

Case Studies and Research Findings

  • Study on Boron-Based Compounds : A study published in MDPI reported the design and synthesis of boron-based compounds that displayed significant anticancer activity against various tumor types. These compounds were shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Pharmacological Applications : A research article highlighted the utility of boronic esters in synthesizing bioactive molecules for drug discovery. This compound has been proposed as a scaffold for developing new therapeutic agents targeting diverse biological pathways .

Data Table: Summary of Biological Activities

Activity Description References
Anticancer ActivityInhibits tumor growth; induces apoptosis
Enzyme InhibitionActs as an inhibitor for proteasome and kinases
Drug DevelopmentUsed as a scaffold for synthesizing bioactive compounds

Properties

IUPAC Name

ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-7-19-14(18)12-8-11(2)9-13(10-12)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSMBQXQPVWMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674970
Record name Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-63-8
Record name Ethyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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